3-Methoxy-4-methylbenzoic acid
Description
Structural Framework and Functional Group Analysis
3-Methoxy-4-methylbenzoic acid is an organic compound with the molecular formula C9H10O3. chemixl.com Its structure is characterized by a benzene (B151609) ring substituted with three functional groups: a carboxylic acid (-COOH) group, a methoxy (B1213986) (-OCH3) group, and a methyl (-CH3) group. chemixl.comsarchemlabs.com The methoxy group is located at the 3-position and the methyl group at the 4-position relative to the carboxylic acid. chemixl.com This specific arrangement of functional groups dictates the compound's chemical properties and reactivity.
The presence of the carboxylic acid group imparts acidic properties to the molecule and allows for a range of reactions, such as esterification and amidation. chemixl.comguidechem.com The methoxy and methyl groups, being electron-donating, influence the reactivity of the aromatic ring. sarchemlabs.com The compound is typically a white to off-white or slightly yellow crystalline powder. guidechem.comnbinno.com It is soluble in organic solvents like ethanol (B145695) and ether but has low solubility in water. guidechem.comnbinno.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 7151-68-0 nbinno.com |
| Molecular Formula | C9H10O3 nbinno.com |
| Molecular Weight | 166.17 g/mol nbinno.com |
| Melting Point | 152-154 °C nbinno.com |
| Appearance | White to almost white crystalline powder nbinno.com |
Historical Context and Evolution of Research on Aromatic Carboxylic Acids
The study of aromatic carboxylic acids has a rich history deeply rooted in the foundations of organic chemistry. numberanalytics.com Early methods for their synthesis primarily involved the oxidation of alkyl side chains on aromatic rings. numberanalytics.com Over time, more sophisticated and selective methods were developed.
A significant advancement in the synthesis of a specific class of aromatic carboxylic acids, hydroxyaromatic carboxylic acids, was the Kolbe-Schmitt reaction, first developed in the 1860s. scispace.com This reaction, involving the carboxylation of phenoxides, remains an industrially important method. scispace.com
Further evolution in synthetic methodologies includes the carboxylation of aryl halides and Grignard reagents, as well as the hydrolysis of nitriles and esters. numberanalytics.com More recently, visible-light photoredox catalysis has emerged as a powerful and environmentally benign tool for the synthesis of aromatic carboxylic acids and their derivatives, utilizing carboxylic acids as precursors for acyl radicals. longdom.org These advancements have broadened the accessibility and structural diversity of aromatic carboxylic acids, including substituted derivatives like this compound.
Significance in Organic Synthesis and Interdisciplinary Scientific Disciplines
This compound serves as a crucial intermediate and building block in organic synthesis, with its applications extending into various interdisciplinary scientific fields. chemixl.comnbinno.com Its versatile chemical nature allows for its use in the creation of more complex molecules. chemixl.com
In the pharmaceutical industry , this compound is a key starting material for the synthesis of various therapeutic agents. guidechem.compmarketresearch.com It is used in the preparation of intermediates for active pharmaceutical ingredients (APIs), including those with potential anti-inflammatory and analgesic properties. guidechem.compmarketresearch.com Notably, it is utilized in the synthesis of an acyl pentapeptide lactone found in actinomycin-producing Streptomyces. nbinno.comchemicalbook.com
In agrochemicals , it serves as a building block for the development of new pesticides and plant growth regulators. sarchemlabs.com The unique substitution pattern on the aromatic ring can be exploited to design molecules with specific biological activities.
In materials science , there is growing interest in using compounds like this compound in the production of advanced materials. pmarketresearch.com For instance, its derivatives can be incorporated into polymers and coatings to enhance properties such as thermal stability and durability. pmarketresearch.com
Furthermore, this compound is used in the synthesis of specialty chemicals , including dyes and fragrances. chemixl.com Its role in academic research is also significant, where it is used to study the reactivity of aromatic acids and to develop novel synthetic methodologies. sarchemlabs.comguidechem.com The ongoing investigation into this compound continues to reveal new potential applications, highlighting its importance in both industrial and academic research settings. nbinno.com
Table 2: Applications of this compound
| Field | Specific Application |
|---|---|
| Pharmaceuticals | Intermediate for APIs, synthesis of anti-inflammatory and analgesic drugs, preparation of acyl pentapeptide lactone. nbinno.comguidechem.compmarketresearch.comchemicalbook.com |
| Agrochemicals | Building block for pesticides and herbicides. sarchemlabs.com |
| Materials Science | Additive in polymers and coatings to improve durability and thermal stability. pmarketresearch.com |
| Specialty Chemicals | Intermediate in the production of dyes and fragrances. chemixl.com |
| Research | Study of aromatic acid reactivity and development of new synthetic methods. sarchemlabs.comguidechem.com |
Structure
2D Structure
Properties
IUPAC Name |
3-methoxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAVPXDEPGAVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221742 | |
| Record name | 4-Methyl-m-anisic acid | |
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Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7151-68-0 | |
| Record name | 3-Methoxy-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7151-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Methyl-m-anisic acid | |
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| Record name | 7151-68-0 | |
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| Record name | 4-Methyl-m-anisic acid | |
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| Record name | 4-methyl-m-anisic acid | |
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Advanced Synthetic Methodologies for 3 Methoxy 4 Methylbenzoic Acid
Established Synthetic Pathways and Optimization Strategies
Traditional synthesis of 3-Methoxy-4-methylbenzoic acid relies on a series of well-documented chemical reactions. These methods have been refined over time to improve efficiency and product quality.
Methylation, Carboxylation, and Oxidation Routes
The synthesis of this compound can be accomplished through several foundational routes, including methylation, carboxylation, and oxidation processes. sarchemlabs.com One common strategy involves the methylation of a hydroxyl group on a precursor molecule, followed by the introduction of a carboxyl group. For instance, a process starting from 3-hydroxy-4-methylbenzoic acid involves methylation using an agent like dimethyl sulphate to form the methoxy (B1213986) group. google.com In a reaction to produce the methyl ester of the target acid, a mixture of 3-hydroxy-4-methylbenzoic acid and this compound is dissolved in aqueous potassium hydroxide (B78521). Dimethyl sulphate is then added dropwise while maintaining a specific pH to achieve a high yield of methyl 3-methoxy-4-methylbenzoate. google.com
Another established pathway begins with precursors like 5-Bromo-2-methylphenol. This route involves a multi-step reaction sequence that includes treatment with sodium hydroxide and magnesium in diethyl ether, followed by carboxylation using carbon dioxide. nbinno.comchemicalbook.com
Oxidation routes are also employed, often starting with aromatic precursors that already contain the required methyl group. sarchemlabs.com For example, 3-methoxy-4-methylbenzaldehyde (B1309371) can be oxidized to yield this compound. mdma.ch These oxidative methylation processes can be optimized using various catalysts to achieve high yields, particularly in industrial settings. nbinno.com
Table 1: Example of a Methylation Reaction for a Related Ester
| Precursors | Reagents | Conditions | Yield | Purity | Reference |
|---|
Multi-step Synthesis from Aromatic Precursors (e.g., p-Toluic Acid)
Longer, multi-step synthetic sequences starting from readily available aromatic precursors are also well-established. A notable example is a seven-step synthesis that begins with p-Toluic acid. mdma.ch This sequence transforms p-Toluic acid into (3-methoxy-4-methylphenyl)acetonitrile, a direct precursor which can then be further processed. mdma.ch The initial steps in such a sequence might involve nitration of the p-toluic acid, followed by reduction of the nitro group to an amine, and subsequent reactions to introduce the methoxy group and convert the existing methyl group into a functional group suitable for chain extension. mdma.ch The synthesis of the starting material, p-Toluic acid itself, can be achieved through methods like the oxidation of p-cymene (B1678584) using nitric acid. orgsyn.org
Catalytic Methods for Enhanced Yield and Purity
The use of catalysts is crucial for optimizing the synthesis of this compound, leading to enhanced yield and purity. sarchemlabs.com In industrial applications, various catalysts are utilized in oxidative methylation processes to improve efficiency. nbinno.com For related benzoic acid syntheses, metal catalysts have shown significant utility. For instance, aluminum ions (Al³⁺) have been found to be effective catalysts in increasing the selectivity for desired products in the synthesis of 3-methoxy-4-hydroxymandelic acid, a structurally similar compound. researchgate.net The use of copper catalysts in Ullmann-type coupling reactions is another example of catalytic methods applied to the synthesis of methoxy-substituted benzoic acids. sciencemadness.org Precise control over reaction conditions, such as maintaining a specific pH during methylation, is a form of process optimization that can lead to significantly higher yields (e.g., 97-98%) and product purity exceeding 99.5%. google.com
Emerging Synthetic Strategies
In response to the growing demand for more efficient, safer, and sustainable chemical manufacturing, emerging synthetic strategies are being explored for the production of this compound and its analogs.
Continuous Flow Synthesis Techniques
Continuous flow chemistry is a modern approach that offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, shorter reaction times, and potentially higher yields. nih.govthieme-connect.com For the synthesis of benzoic acid derivatives, continuous flow systems have been shown to improve reaction yields and selectivity. nih.gov The oxidation of aromatic hydrocarbons, a key type of reaction in these syntheses, can be performed more safely and efficiently in continuous-flow reactors. thieme-connect.com Compared to batch reactions, a continuous flow setup can result in lower consumption of reagents like nitric acid, achieve higher product yields, and shorten reaction times from hours to minutes, all while ensuring greater operational safety. thieme-connect.com For example, in the continuous flow oxidation of certain aromatic compounds, yields of 100% have been obtained in as little as nine minutes. thieme-connect.com This technology is being adopted by chemical companies specializing in fine chemical production. nbinno.com
Table 2: Comparison of Batch vs. Continuous Flow for Aromatic Oxidation
| Feature | Batch Reaction | Continuous Flow Reaction | Reference |
|---|---|---|---|
| Reaction Time | Hours | Minutes | thieme-connect.com |
| Safety | Higher risk, potential for thermal runaway | Enhanced safety, better heat control | thieme-connect.com |
| Yield | Variable | Often higher and more consistent | nih.govthieme-connect.com |
| Control | Less precise | Precise control of parameters | nih.gov |
Biocatalytic Transformations (e.g., Enzymatic Decarboxylative Coupling for Related Analogs)
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful emerging strategy that offers high chemo-, regio-, and stereoselectivity under mild reaction conditions. unimi.it For analogs of this compound, biocatalytic methods have shown significant promise. Research into the bacterial enzyme CYP199A4 has demonstrated its ability to perform selective oxidative demethylation on para-substituted benzene (B151609) derivatives. uq.edu.au A specifically engineered mutant of this enzyme (S244D) was able to selectively demethylate 3,4-dimethoxybenzaldehyde (B141060) to 3-methoxy-4-hydroxybenzaldehyde with a rate 84-fold faster than the wild-type enzyme. uq.edu.au This highlights the potential for using enzymes to achieve highly specific modifications on closely related molecular scaffolds.
Furthermore, lipases, another class of enzymes, have been used for the highly regioselective acylation of related dihydroxy-4-methylcoumarin compounds, demonstrating that enzymes can distinguish between similar functional groups on an aromatic ring. nih.gov The natural biosynthesis of this compound in the Beilschmiedia tree further underscores the feasibility of biological pathways for its production. jaiswaminarayanmultichem.in These enzymatic approaches can reduce the need for protecting and deprotecting steps common in traditional synthesis, leading to cleaner and more efficient processes. unimi.it
Green Chemistry Principles in Chemical Synthesis
The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce environmental impact by improving efficiency and minimizing hazardous substances. Key areas of focus include the use of renewable feedstocks, development of catalytic reactions, and reduction of solvent use through methods like mechanochemistry. mdpi.compnas.org
Renewable Feedstocks and Catalysis: There is growing interest in producing aromatic compounds from renewable resources like lignin, a major component of biomass. rsc.orgnih.gov Lignin-based benzoic acid derivatives, such as vanillic acid and p-hydroxybenzoic acid, can be obtained through oxidative depolymerization and serve as sustainable starting materials for more complex molecules. rsc.org The synthesis of benzoic acid derivatives from natural sources like Cinnamon cassia oil, using water as a solvent and mild reagents like potassium permanganate, exemplifies a green approach. mdpi.com Furthermore, advanced catalytic systems are being developed for carboxylation reactions that utilize CO2 directly. beilstein-journals.orgpku.edu.cnmdpi.com For example, copper- and rhodium-based catalysts have been shown to facilitate the carboxylation of organoboronic esters under relatively mild conditions, offering a more sustainable alternative to traditional stoichiometric reagents. beilstein-journals.orgmdpi.com
Atom Economy and Reaction Mass Efficiency: Green chemistry emphasizes the importance of metrics like atom economy and reaction mass efficiency (RME) to quantify the "greenness" of a chemical process. buecher.deresearchgate.netjetir.org Atom economy calculates the proportion of reactant atoms incorporated into the final product, favoring reactions like additions and rearrangements over substitutions and eliminations which inherently generate byproducts. pnas.org RME provides a more comprehensive measure by considering reaction yield and the stoichiometry of reactants. researchgate.netacs.org For instance, the development of catalytic amidations using isopropenyl esters demonstrates a superior RME compared to traditional methods involving less reactive esters, highlighting a more efficient use of materials. acs.org
Mechanochemistry and Solvent Reduction: A significant advancement in green synthesis is the use of mechanochemistry, where mechanical force (e.g., in a ball mill) induces chemical reactions, often in the absence of or with minimal solvent. ajrconline.org The mechanochemical Grignard reaction has been successfully applied to the synthesis of various benzoic acids. nih.gov In one study, 3-methoxybenzoic acid was prepared from 3-methoxyphenyl (B12655295) bromide and CO2 using a ball mill with only a small amount of an ethereal additive, achieving a 40% yield. nih.gov This approach drastically reduces the large volumes of volatile and flammable solvents typically required for Grignard reactions, thereby improving safety and reducing environmental impact.
The table below highlights examples where green chemistry principles have been applied to the synthesis of benzoic acids or related transformations.
| Green Chemistry Principle | Methodology | Example/Application | Key Advantages | Reference |
|---|---|---|---|---|
| Solvent Reduction | Mechanochemistry | Grignard carboxylation of 3-methoxyphenyl bromide in a ball mill. | Requires only 2.0 equivalents of an ethereal additive, reducing solvent waste. | nih.gov |
| Renewable Feedstocks | Oxidation of Natural Oils | Synthesis of benzoic acid from benzaldehyde (B42025) derived from Cinnamon cassia oil. | Utilizes a renewable starting material and water as a solvent. | mdpi.com |
| Catalysis | Selenium-Catalyzed Oxidation | Oxidation of aldehydes to carboxylic acids using H2O2 in water. | Avoids organic solvents; catalyst and aqueous medium can be recycled. | mdpi.com |
| Catalysis | Rhodium-Catalyzed Carboxylation | Carboxylation of arylboronic esters with CO2. | Direct use of CO2; reaction proceeds at 60 °C with 75% yield. | beilstein-journals.org |
| Improved Efficiency | High RME Synthesis | Amidation of isopropenyl esters using a heterogeneous acid catalyst. | Achieves high Reaction Mass Efficiency (RME) of up to 66%. | acs.org |
Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 4 Methylbenzoic Acid
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of 3-methoxy-4-methylbenzoic acid contains a methoxy (B1213986) group (-OCH3), a methyl group (-CH3), and a carboxylic acid group (-COOH), each influencing the regioselectivity of electrophilic aromatic substitution reactions. The methoxy and methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The interplay of these electronic effects determines the position of incoming electrophiles.
Research has shown that the aromatic ring of similar benzoic acid derivatives can undergo electrophilic substitution reactions such as nitration and halogenation. smolecule.commsu.edu For instance, the nitration of 4-methylbenzoic acid (p-toluic acid) is a known reaction, and similar transformations can be anticipated for this compound. mdma.ch The presence of the activating methoxy group suggests that the ring is susceptible to electrophilic attack. smolecule.comlibretexts.org In the case of this compound, the positions ortho and para to the activating groups (methoxy and methyl) and meta to the deactivating carboxylic acid group are potential sites for substitution.
A notable example of an electrophilic substitution reaction is the bromination of this compound. guidechem.com Under acidic conditions, it reacts with liquid bromine to yield brominated derivatives on the benzene ring. guidechem.com This halogenation is a common synthetic procedure for preparing various halogenated benzoic acid derivatives. guidechem.com
Nucleophilic Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a key functional group in this compound, enabling a variety of nucleophilic reactions. chemixl.com
Esterification Reactions
This compound readily undergoes esterification with alcohols in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the corresponding esters. guidechem.comjaiswaminarayanmultichem.in A common example is the reaction with methanol (B129727) to produce methyl 3-methoxy-4-methylbenzoate. jaiswaminarayanmultichem.inquickcompany.in This reaction is often carried out under reflux conditions. jaiswaminarayanmultichem.in An alternative method involves the use of thionyl chloride to first convert the carboxylic acid to its more reactive acid chloride derivative, which is then reacted with the alcohol. guidechem.comquickcompany.in Another synthetic route involves the alkylation of the carboxylate salt with agents like dimethyl sulfate. google.com
Table 1: Esterification of this compound
| Reactant | Reagent/Catalyst | Product | Reference |
|---|---|---|---|
| This compound | Methanol, Thionyl chloride | Methyl 3-methoxy-4-methylbenzoate | quickcompany.in |
| This compound | Methanol, Sulfuric acid/Hydrochloric acid | Methyl 3-methoxy-4-methylbenzoate | jaiswaminarayanmultichem.in |
| This compound | Potassium hydroxide (B78521), Dimethyl sulfate | Methyl 3-methoxy-4-methylbenzoate | google.com |
Amidation Reactions
The carboxylic acid group of this compound can be converted to an amide by reaction with an amine. guidechem.comchemixl.com This reaction typically requires the use of a condensing agent to facilitate the formation of the amide bond. guidechem.com This transformation is significant in the synthesis of various organic compounds, including pharmaceutical intermediates. guidechem.comchemixl.com
Reduction of the Carboxyl Group to Alcohols or Aldehydes
The carboxylic acid moiety of this compound can be reduced to a primary alcohol. smolecule.com This reduction can be achieved using strong reducing agents like lithium aluminum hydride. smolecule.com More selective methods are available to reduce carboxylic acids to aldehydes. Biocatalytic approaches using carboxylate reductases (CARs) have been shown to be effective for the reduction of various benzoic acid derivatives to their corresponding aldehydes. nih.govd-nb.info These enzymatic reductions offer a high degree of chemoselectivity under mild, aqueous conditions. nih.gov
Transformations Involving Methoxy and Methyl Aromatic Substituents
The methoxy and methyl groups on the aromatic ring of this compound can also undergo chemical transformations. For instance, the methyl group of the corresponding ester, methyl 4-methyl-3-methoxybenzoate, can be brominated using N-bromosuccinimide (NBS) under UV light to form methyl 4-(bromomethyl)-3-methoxybenzoate. google.com This side-chain halogenation provides a versatile intermediate for further synthetic modifications. google.com
Complex Reaction Pathways and Intermediate Compound Formation
This compound serves as a crucial starting material in multi-step syntheses, leading to the formation of complex molecules and various intermediate compounds. quickcompany.innbinno.com One significant application is in the synthesis of Zafirlukast, where it undergoes esterification followed by bromination of the methyl group to form a key bromo ester intermediate. quickcompany.in This intermediate is then condensed with other molecules in a series of steps to yield the final drug substance. quickcompany.in
Furthermore, intermediates derived from this compound are utilized in the synthesis of other pharmacologically relevant compounds. For example, veratraldehyde (3,4-dimethoxybenzaldehyde) can be produced through pathways that may involve intermediates structurally related to this compound, although it is more commonly synthesized by the methylation of vanillin (B372448). atamanchemicals.comgoogle.com
Derivatization Strategies and Analog Synthesis Based on the 3 Methoxy 4 Methylbenzoic Acid Scaffold
Synthesis of Esters (e.g., 3-Methoxy-4-methylbenzoic Acid Methyl Ester)
The esterification of this compound is a fundamental derivatization strategy. The synthesis of its methyl ester, this compound methyl ester, is a well-documented process. A common method involves the reaction of this compound with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. jaiswaminarayanmultichem.in The general steps for this synthesis are:
Dissolving this compound in methanol.
Adding a catalytic amount of a strong acid.
Heating the mixture to reflux for several hours to drive the equilibrium towards the ester product. jaiswaminarayanmultichem.in
Cooling the reaction mixture, followed by filtration to remove any solid impurities. jaiswaminarayanmultichem.in
Another synthetic route involves the use of dimethyl sulphate. In this process, 3-hydroxy-4-methylbenzoic acid, often in a mixture with this compound, is dissolved in water with potassium hydroxide (B78521). Dimethyl sulphate is then added dropwise while maintaining a specific pH. google.com The resulting methyl 3-methoxy-4-methylbenzoate can be separated, washed, and dried. google.com This method can achieve a high yield, with a reported purity of over 99.5%. google.com
The ethyl ester, this compound ethyl ester, is another common derivative. nih.gov Furthermore, the synthesis of various esters can be achieved by first converting the benzoic acid to its more reactive acid chloride, which is then reacted with the desired alcohol. quickcompany.inchemicalbook.com This two-step process provides a versatile method for producing a range of ester derivatives.
The following table details the reactants and products in a typical esterification reaction:
| Reactant | Product | Catalyst |
| This compound | This compound methyl ester | Sulfuric acid or Hydrochloric acid |
| This compound | This compound ethyl ester | Not specified in provided context |
Halogenation and Nitration Derivatives
Halogenation and nitration are key reactions for modifying the aromatic ring of this compound, introducing functional groups that can serve as handles for further diversification.
Halogenation: Bromination of the aromatic ring can be achieved by reacting this compound with liquid bromine in a mixture of acetic acid and water. guidechem.com The reaction is typically heated to facilitate the substitution. guidechem.com This process yields brominated derivatives of the benzoic acid. guidechem.com
Another important halogenation is the bromination of the methyl group, which is a side-chain reaction. For instance, methyl 4-bromomethyl-3-methoxybenzoate is synthesized by reacting methyl 3-methoxy-4-methylbenzoate with N-bromosuccinimide (NBS) under UV light. google.com This reaction is often carried out in a solvent like ethyl acetate (B1210297) or chlorobenzene (B131634) at low temperatures. google.com The resulting product is a valuable intermediate for pharmaceuticals. google.com
Nitration: Nitration of benzoic acid derivatives can introduce a nitro group onto the aromatic ring. For example, 4-methyl-3-nitrobenzoic acid can be produced by the nitration of p-toluic acid. mdma.ch While direct nitration of this compound is not explicitly detailed in the provided search results, the nitration of related compounds like 3-methylbenzoic acid using a mixture of nitric acid and acetic anhydride (B1165640) has been developed to produce 5-methyl-2-nitrobenzoic acid. researchgate.net Additionally, a method for preparing 3-nitro-4-methoxybenzoic acid involves the oxidation of 3-nitro-4-methoxy benzyl (B1604629) chloride or alcohol with a nitric acid solution. google.com
The following table summarizes halogenation and nitration reactions:
| Starting Material | Reagent(s) | Product |
| This compound | Liquid bromine, Acetic acid, Water | Brominated this compound derivative |
| Methyl 3-methoxy-4-methylbenzoate | N-bromosuccinimide (NBS), UV light | Methyl 4-bromomethyl-3-methoxybenzoate |
| p-Toluic acid | Not specified in provided context | 4-Methyl-3-nitrobenzoic acid |
| 3-Methylbenzoic acid | Nitric acid, Acetic anhydride | 5-Methyl-2-nitrobenzoic acid |
Functionalization and Modification of Aromatic Ring Substituents
The methoxy (B1213986) and methyl groups on the this compound scaffold offer opportunities for further functionalization, enabling the synthesis of a wider range of analogs.
The methoxy group can be modified, for example, through demethylation to yield a hydroxyl group. This is exemplified in the synthesis of 3-hydroxy-4-methylbenzoic acid from 3-amino-4-methylbenzoic acid. mdma.ch The presence of a methoxy group can also influence the reactivity of the aromatic ring in reactions like electrophilic aromatic substitution. smolecule.com
The methyl group is also a site for chemical modification. As mentioned previously, it can undergo radical halogenation to form a bromomethyl group, which is a versatile synthetic intermediate. google.com This bromomethyl derivative can then be used in nucleophilic substitution reactions to introduce a variety of other functional groups. For instance, it can be used to synthesize 4-methoxymethylbenzoic acid. rsc.org
Furthermore, the entire aromatic ring can be functionalized through metalation reactions. For example, the potassium salt of 3-methoxybenzoic acid can undergo deprotonation at the position para to the carboxylate group using a strong base like n-butyl lithium-potassium tert-butoxide (LIC-KOR). researchgate.netresearchgate.net This allows for the selective introduction of electrophiles at that position. researchgate.netresearchgate.net
The following table highlights some functionalization strategies:
| Substituent | Reaction Type | Resulting Functional Group |
| Methoxy group | Demethylation | Hydroxyl group |
| Methyl group | Radical Halogenation | Bromomethyl group |
| Aromatic Ring | Metalation/Deprotonation | Site for electrophilic substitution |
Design and Synthesis of Advanced Biphenyl (B1667301) Analogs
The this compound framework can be extended to create more complex structures, such as biphenyl analogs. These are compounds containing two connected phenyl rings and are of significant interest in medicinal chemistry and materials science. dntb.gov.uarsc.org
A primary method for synthesizing biphenyl derivatives is the Suzuki coupling reaction. rsc.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an arylboronic acid. rsc.org In the context of this compound, its halogenated derivatives could be coupled with various arylboronic acids to generate a library of biphenyl analogs. For example, 3-methoxy-4-(4-methylphenyl)benzoic acid is a biphenyl analog that can be synthesized through methods like direct acylation or Friedel-Crafts reactions. smolecule.com
The design of these analogs often focuses on introducing different substituents on the second phenyl ring to modulate the electronic and steric properties of the molecule, which can in turn influence its biological activity or material properties. acs.org
The following table outlines a general approach to synthesizing biphenyl analogs:
| Reactant 1 (from scaffold) | Reactant 2 | Reaction Type | Product |
| Halogenated this compound derivative | Arylboronic acid | Suzuki Coupling | Biphenyl analog of this compound |
Utilization as a Scaffold for Complex Heterocyclic Compounds
This compound and its derivatives are valuable starting materials for the synthesis of complex heterocyclic compounds. uobaghdad.edu.iqwhiterose.ac.ukresearchgate.net Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are prevalent in pharmaceuticals and other bioactive molecules. google.comgoogle.com
The functional groups on the this compound scaffold, particularly the carboxylic acid, can be readily converted into other functionalities that facilitate the construction of heterocyclic rings. For example, the carboxylic acid can be converted to an amide, which can then undergo further reactions to form various heterocyclic systems. guidechem.com The nitrile derivative, 3-methoxy-4-methylbenzonitrile, obtained from the corresponding benzoic acid, can participate in cycloaddition reactions with azides to form tetrazoles, a class of medicinally important heterocycles.
Furthermore, the scaffold can be incorporated into larger, more complex heterocyclic systems. For example, it has been used in the synthesis of Finerenone, a non-steroidal antagonist of the mineralocorticoid receptor. It also serves as a building block for creating new pharmaceutical compounds targeting a range of biological pathways. researchgate.net
The following table lists some heterocyclic compounds that can be synthesized using this scaffold:
| Scaffold Derivative | Reaction Type | Resulting Heterocycle |
| 3-Methoxy-4-methylbenzonitrile | Cycloaddition with azides | Tetrazole |
| This compound | Multi-step synthesis | Finerenone |
| 3-Acetamido-4-methyl benzoic acid derivatives | Multi-step synthesis | Benzo[d]imidazole and Benzo[d]thiazole derivatives researchgate.net |
Spectroscopic and Advanced Characterization Techniques in 3 Methoxy 4 Methylbenzoic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 3-Methoxy-4-methylbenzoic acid by probing the magnetic properties of its atomic nuclei.
¹H NMR Spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in the molecule. The spectrum of this compound shows distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons, with their chemical shifts and splitting patterns confirming their relative positions on the benzene (B151609) ring. chemicalbook.com
¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the nine carbon atoms of this compound, including the carboxyl, methoxy, and aromatic carbons. chemicalbook.com
2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are advanced methods used to establish connectivity between atoms. science.gov COSY identifies proton-proton couplings within the molecule, while HSQC correlates directly bonded proton and carbon atoms. researchgate.netresearchgate.net Although specific 2D-NMR data for this compound are not detailed in the cited literature, these techniques are routinely applied to definitively assign all proton and carbon signals and confirm the substitution pattern of the aromatic ring. science.govresearchgate.net
Table 1: NMR Spectroscopic Data for this compound
| ¹H NMR Data (CDCl₃) | ¹³C NMR Data | |
|---|---|---|
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm |
| ~7.66 (dd) | Aromatic H | ~171.5 |
| ~7.59 (d) | Aromatic H | ~158.0 |
| ~7.20 (d) | Aromatic H | ~132.0 |
| ~3.91 (s) | Methoxy (-OCH₃) Protons | ~129.5 |
| ~2.25 (s) | Methyl (-CH₃) Protons | ~124.0 |
| ~11.5 (br s) | Carboxylic Acid (-COOH) Proton | ~110.5 |
| ~55.8 | ||
| ~16.5 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from available spectral information. chemicalbook.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by measuring the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate at specific frequencies. The IR spectrum of this compound shows characteristic absorption bands that confirm its key structural features. nist.govnist.gov A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid group, which is hydrogen-bonded. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. sme.in Additional peaks confirm the presence of C-O stretching for the methoxy and carboxylic acid groups, C-H bonds of the aromatic ring and alkyl groups, and C=C stretching within the aromatic ring. chemicalbook.com
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. It is particularly useful for analyzing non-polar bonds and symmetric vibrations, providing additional structural information. Though a specific Raman spectrum for this compound is not provided in the search results, theoretical and experimental vibrational analyses on similar substituted benzoic acids utilize both IR and Raman data to achieve a complete assignment of vibrational modes. researchgate.netdntb.gov.uaresearchgate.net
Table 2: Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~2950 | C-H stretch | Methyl/Methoxy |
| ~1700 (strong) | C=O stretch | Carboxylic Acid |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl Ether |
| ~920 | O-H bend (out-of-plane) | Carboxylic Acid Dimer |
Note: Frequencies are approximate. Data sourced from NIST Chemistry WebBook and other spectral databases. chemicalbook.comnist.govnist.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Mass Spectrometry (MS) in its standard electron ionization (EI) mode provides a molecular ion peak (M⁺) that confirms the nominal molecular weight of the compound (166 g/mol ). nist.govnist.gov The fragmentation pattern observed in the mass spectrum offers further structural clues. For this compound, common fragments would include the loss of a hydroxyl group (-OH), a methoxy group (-OCH₃), or the entire carboxyl group (-COOH), leading to characteristic daughter ions. nist.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, distinguishing it from other compounds with the same nominal mass. While specific HRMS data for this compound was not found in the provided search results, this technique is essential for confirming its chemical formula as C₉H₁₀O₃.
Table 3: Electron Ionization (EI) Mass Spectrometry Fragmentation Data
| m/z Value | Proposed Fragment Identity |
|---|---|
| 166 | [M]⁺ (Molecular Ion) |
| 151 | [M - CH₃]⁺ |
| 149 | [M - OH]⁺ |
| 135 | [M - OCH₃]⁺ |
| 121 | [M - COOH]⁺ |
Note: Fragmentation data is based on typical EI-MS patterns for this class of compounds. nist.gov
X-ray Crystallography for Solid-State Structural Elucidation
This technique would reveal the planarity of the benzene ring and the orientation of the methoxy, methyl, and carboxylic acid substituents relative to the ring. Furthermore, it provides invaluable information about the intermolecular interactions in the solid state, such as the hydrogen-bonding patterns between the carboxylic acid groups, which typically form centrosymmetric dimers in the crystal lattice.
While X-ray crystallography provides unparalleled detail, obtaining suitable single crystals can be challenging. A search of publicly available crystallographic databases did not yield a specific crystal structure for this compound itself. However, crystal structures for closely related derivatives, such as methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate, have been reported, providing insight into the likely solid-state behavior of such substituted benzoates. researchgate.net
Advanced Chromatographic Methods (HPLC, LC-MS, UPLC) for Purity and Separation
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is the most common method used to determine the purity of this compound. tcichemicals.com Commercial suppliers routinely use HPLC to ensure that the purity of their material meets high standards, often exceeding 98% or 99%. sme.inthermofisher.com The method typically employs a reversed-phase column (e.g., C18) with a mobile phase consisting of an acidified water/acetonitrile or water/methanol (B129727) mixture. The compound is detected using a UV detector, where its aromatic nature provides strong chromophoric activity. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying impurities and degradation products, even at trace levels. bldpharm.com An LC-MS method would separate the target compound from any related substances, and the mass spectrometer would provide molecular weight information for each separated peak, facilitating their identification. vu.edu.auresearchgate.net
Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes and higher operating pressures than conventional HPLC. This results in faster analysis times, improved resolution, and greater sensitivity, making it a powerful tool for high-throughput purity analysis and quality control of this compound. bldpharm.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Computational Chemistry and Molecular Modeling Studies of 3 Methoxy 4 Methylbenzoic Acid and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 3-Methoxy-4-methylbenzoic acid. orientjchem.org DFT calculations can predict a wide range of properties, from optimized geometries to spectroscopic and thermochemical data. epstem.net
Optimized Geometries and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements to find the configuration with the minimum energy. Bond lengths, bond angles, and dihedral angles are determined for this lowest-energy state. For flexible molecules, a conformational analysis is performed to identify different stable conformers and their relative energies. mit.educhemrxiv.org
For derivatives of benzoic acid, DFT calculations have shown that the benzene (B151609) ring can be slightly distorted from a perfect planar structure due to the influence of substituent groups. orientjchem.org The repulsion between the carboxylic acid, methoxy (B1213986), and methyl groups influences the final geometry. While detailed studies providing the specific optimized parameters for this compound are not prevalent, analysis of similar structures indicates that the orientation of the carboxylic acid and methoxy groups relative to the ring are key conformational features. orientjchem.orgresearchgate.net
Table 1: Key Geometric Parameters Determined by DFT Optimization
| Parameter | Description |
| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. |
| Bond Angle | The angle formed between three atoms across at least two bonds. |
| Dihedral Angle | The angle between two intersecting planes, often used to describe the rotation around a bond. |
| Conformer Energy | The relative energy of a specific spatial arrangement of the molecule. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. libretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.netwuxibiology.com This analysis helps predict how this compound might interact in chemical reactions. The energy of these orbitals can be used to calculate various quantum chemical descriptors that characterize the molecule's reactivity. researchgate.net
Table 2: Parameters from Frontier Molecular Orbital Analysis
| Parameter | Symbol | Description |
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost orbital containing electrons; related to the molecule's ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the innermost orbital without electrons; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO; an indicator of molecular stability and reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power of an atom or group to attract electrons. |
Vibrational Frequency Calculations and Spectroscopic Data Correlation
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and torsional motions of its atoms. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. rasayanjournal.co.inscirp.org This correlation provides a deeper understanding of the molecule's structure and bonding. nih.gov
For substituted benzoic acids, characteristic vibrational modes include O-H stretching of the carboxylic acid group, C=O stretching, C-O stretching of the methoxy and acid groups, and various C-H and ring vibrations. rasayanjournal.co.in Comparing the calculated spectrum with the experimental one allows for a detailed validation of the computational model and a confident assignment of the observed spectral bands. researchgate.net
Electrostatic Potential and Mulliken Charge Distribution
The distribution of charge within a molecule is fundamental to its interactions. The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. It helps identify the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites of a molecule, which is crucial for predicting intermolecular interactions and reaction pathways. semanticscholar.orgirjweb.com In benzoic acid derivatives, negative potential is typically localized around the oxygen atoms of the carboxyl and methoxy groups. orientjchem.org
Mulliken charge analysis is a method to partition the total electron density among the atoms in a molecule, assigning a partial charge to each atom. actascientific.com This provides a quantitative measure of the charge distribution and helps identify atoms that are likely to be involved in electrostatic interactions or chemical reactions.
Table 3: Concepts in Charge Distribution Analysis
| Analysis Method | Description |
| Molecular Electrostatic Potential (MEP) | A color-coded map that illustrates the charge distribution on the molecular surface, revealing sites for electrophilic and nucleophilic attack. |
| Mulliken Charge Distribution | A computational method that assigns partial charges to individual atoms in a molecule, quantifying the local electron excess or deficiency. |
Thermochemical Property Estimation (e.g., Enthalpies of Formation, Sublimation)
Computational methods are valuable for estimating thermochemical properties. Studies on a series of methyl- and methoxybenzoic acids have utilized quantum-chemical methods like G4 to calculate gas-phase enthalpies of formation. researchgate.net These calculated values have shown good agreement with experimental data obtained from techniques such as the transpiration method, static method, and bomb calorimetry. researchgate.net
The enthalpy of sublimation, which is the energy required for a substance to transition from solid to gas, can also be derived from the temperature dependence of vapor pressure. researchgate.net Such data are essential for understanding the phase behavior and stability of crystalline solids like this compound.
Table 4: Estimated Thermochemical Properties
| Property | Symbol | Description |
| Standard Enthalpy of Formation (Gas) | ΔfH°(g) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states in the gaseous phase. |
| Standard Enthalpy of Sublimation | ΔsubH° | The enthalpy change required to sublime one mole of a substance at a standard pressure. |
| Standard Enthalpy of Combustion | ΔcH° | The enthalpy change when one mole of the compound burns completely in oxygen under standard conditions. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction (for derivatives)
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how derivatives of this compound might interact with biological targets at a molecular level. These methods are crucial in drug discovery and materials science for screening potential candidates and understanding their mechanism of action before synthesis.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method evaluates the binding affinity by calculating the free energy of binding, which helps in identifying potential drug candidates. For instance, studies on derivatives of structurally similar compounds, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid), have demonstrated the utility of this approach. In one study, a series of amides derived from vanillic acid were docked against the 14α-demethylase enzyme, a key target in antifungal therapy. The results showed a good correlation between the calculated docking scores and the experimentally determined antifungal activity, with the most active compounds exhibiting the strongest binding interactions within the enzyme's active site. nih.govresearchgate.net This suggests that derivatives of this compound, such as amides or esters, could be similarly modeled to predict their potential as inhibitors of various enzymes.
The docking process reveals key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, in the study of vanillic acid amides, the presence of a methyl group on a para-positioned aromatic ring was suggested to enhance antifungal activity, a hypothesis supported by the docking simulations. researchgate.net A hypothetical docking study of a this compound derivative into a generic kinase active site might reveal similar crucial interactions, as detailed in the table below.
Table 1: Hypothetical Molecular Docking Interactions of a this compound Amide Derivative
| Interacting Residue (Target) | Amino Acid | Interaction Type | Distance (Å) |
|---|---|---|---|
| Hinge Region | GLU 95 | Hydrogen Bond | 2.1 |
| Hinge Region | CYS 93 | Hydrogen Bond | 2.5 |
| Catalytic Loop | LYS 72 | Salt Bridge | 3.1 |
| Gatekeeper Residue | THR 88 | Hydrophobic | 3.8 |
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-receptor complex over time. MD simulations provide a more dynamic picture of the binding event, taking into account the flexibility of both the ligand and the protein. Studies on vanillin (B372448) derivatives have utilized MD simulations to assess the stability of top-scoring poses within the active sites of breast cancer target receptors. nih.gov These simulations can calculate parameters like the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable complex will typically show low RMSD fluctuations over the simulation period. Such analyses could be applied to derivatives of this compound to validate docking results and ensure that the predicted binding mode is stable.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are expressed as mathematical equations that can predict the activity or properties of new, unsynthesized molecules.
For derivatives of this compound, QSAR models can be developed to predict their potential biological activities, such as antibacterial or enzyme inhibitory effects. nih.gov QSAR studies on substituted benzoic acids have shown that biological activity, such as toxicity, is often correlated with physicochemical descriptors like the partition coefficient (logP), dissociation constant (pKa), and electronic parameters. nih.gov For example, the toxicity of benzoic acids to certain aquatic organisms has been successfully modeled using logP and the energy of the lowest unoccupied molecular orbital (ELUMO) as descriptors. nih.gov It has been noted that for ionizable compounds like benzoic acids, both the ionized and non-ionized forms can contribute differently to toxicity, making descriptors that account for ionization (like pKa) particularly important. nih.gov
A typical 2D-QSAR equation takes the general form: Activity = c0 + c1(descriptor1) + c2(descriptor2) + ...
Electronic effects of substituents are quantified using Hammett substituent constants (σ), which account for both inductive and resonance effects. youtube.com For a series of substituted benzoic acids, electron-withdrawing groups generally increase the acidity (lower pKa), which can in turn influence biological activity. youtube.comdrugdesign.org A QSAR model for this compound derivatives might therefore include descriptors for lipophilicity (logP), electronic effects (σ), and steric parameters (e.g., molar refractivity, MR) to predict their activity against a specific biological target.
Table 2: Key Physicochemical Descriptors in QSAR/QSPR for Benzoic Acid Derivatives
| Descriptor | Symbol | Property Represented | Influence on Activity/Property |
|---|---|---|---|
| Partition Coefficient | logP | Lipophilicity/Hydrophobicity | Affects membrane permeability and transport to target sites. nih.govnih.gov |
| Dissociation Constant | pKa | Degree of ionization at a given pH | Influences solubility, membrane transport, and receptor binding. nih.gov |
| Hammett Constant | σ | Electronic effect of a substituent | Modifies the electron density of the molecule, affecting binding affinity. youtube.com |
QSPR models, on the other hand, focus on predicting physical properties. While no specific QSPR studies on this compound were identified, the principles can be readily applied. For instance, a QSPR model could be developed for a series of positional isomers of methoxy-methylbenzoic acid to predict properties like melting point, boiling point, or solubility based on calculated molecular descriptors. Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Surface Analysis (CoMSA) could also be applied. These methods use 3D representations of molecules to derive steric and electrostatic field descriptors, which can provide more detailed insights into the structure-activity relationship. For example, CoMSA has been successfully used to predict the pKa values of various benzoic acid analogues. wikigenes.org
Research Applications in Chemical and Materials Science
Role as a Versatile Chemical Building Block in Organic Synthesis
3-Methoxy-4-methylbenzoic acid is widely recognized as a versatile building block in organic synthesis. chemixl.comguidechem.com Its structure allows for the strategic introduction of the methoxy (B1213986) and methyl-substituted phenyl moiety into more complex molecular frameworks. This attribute is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where the presence of these specific groups can be crucial for biological activity. guidechem.com The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including esterification and amidation, further expanding its synthetic utility. chemixl.com Researchers utilize this compound as a foundational component to construct elaborate molecules, making it a staple in the field of organic chemistry and drug discovery. guidechem.com
Key synthetic transformations involving this compound include its conversion to the corresponding acyl chloride, 3-methoxy-4-methylbenzoyl chloride, by reacting it with agents like thionyl chloride. prepchem.com This acyl chloride is a more reactive intermediate, readily participating in acylation reactions to form esters and amides.
Intermediates in the Synthesis of Complex Aromatic Compounds
This benzoic acid derivative serves as a crucial intermediate in the synthesis of a wide array of complex aromatic compounds. chemixl.comsarchemlabs.com Its role as a precursor is fundamental in multi-step synthetic pathways aimed at producing high-value chemical entities. For instance, it is a key starting material in the synthesis of important pharmaceutical compounds such as Zafirlukast, used in the treatment of asthma, and Finerenone, a non-steroidal antagonist of the mineralocorticoid receptor. punagri.comkaivalimpex.com
The synthesis of other complex molecules, such as 3-methoxy-4-methylbenzonitrile, also begins with this compound. This transformation typically involves the conversion of the carboxylic acid to an amide, followed by dehydration to yield the nitrile, which is another valuable synthetic intermediate.
Table 1: Examples of Complex Aromatic Compounds Synthesized from this compound
| Starting Material | Intermediate | Final Product Example | Application Area |
| This compound | 3-Methoxy-4-methylbenzoyl chloride | Zafirlukast | Pharmaceuticals punagri.comkaivalimpex.com |
| This compound | 3-Methoxy-4-methylbenzamide | Finerenone | Pharmaceuticals punagri.com |
| This compound | 3-Methoxy-4-methylbenzoyl chloride | 3-Methoxy-4-methylbenzonitrile | Chemical Synthesis |
Application in Agrochemical Research as Synthetic Precursors for Crop Protection Products
In the field of agrochemical research, this compound and its derivatives are employed as synthetic precursors for the development of new crop protection products. sarchemlabs.comchemimpex.com The structural motifs present in this compound are leveraged in the design of molecules with specific biological activities, such as herbicides and pesticides. chemimpex.compmarketresearch.com The growing emphasis on sustainable agriculture and the need for more effective and environmentally benign pest control solutions drive the research and application of such chemical intermediates. pmarketresearch.com Its utility as a building block allows for the creation of novel agrochemicals aimed at enhancing crop yields and protecting against various pests and diseases. chemimpex.com
Development of Advanced Materials, Including Liquid Crystals and Polymers
The application of this compound extends into materials science, where it is used in the development of advanced materials. Its derivatives are investigated for the creation of liquid crystals and specialty polymers. smolecule.com The incorporation of this compound into polymer structures can enhance properties such as thermal stability and durability. pmarketresearch.com For example, it can be used in the formulation of high-performance coatings, adhesives, and thermoplastic elastomers. chemimpex.compmarketresearch.com The unique electronic and structural characteristics of its derivatives make them candidates for materials with specific optical or electronic properties, which are beneficial in fields like electronics and photonics. chemimpex.com
Table 2: Applications of this compound in Materials Science
| Material Type | Property Enhancement | Potential Application |
| Polymers | Improved thermal and mechanical properties | Coatings, adhesives, electronics chemimpex.compmarketresearch.comchemimpex.com |
| Liquid Crystals | Unique optical properties | Display technologies smolecule.com |
| Thermoplastic Elastomers | Increased durability and thermal stability | Automotive and construction sectors pmarketresearch.com |
Application in Specialty Chemical Development (e.g., Dyes, Fragrances)
This compound serves as an intermediate in the production of various specialty chemicals, including dyes and fragrances. chemixl.com Its aromatic structure and functional groups make it a suitable precursor for the synthesis of complex molecules that impart color or specific scents. chemimpex.com While detailed public-domain research on its direct use in specific commercial dyes and fragrances is limited, its role as a versatile aromatic intermediate suggests its utility in these sectors. The chemical industry often relies on such building blocks to create a diverse portfolio of specialty products. pmarketresearch.com
Use in Academic and Industrial Chemical Research Laboratories
Both academic and industrial chemical research laboratories utilize this compound for a variety of purposes. chemixl.comdataintelo.com In academic settings, it is often used in studies focused on the reactivity of aromatic acids and the development of new synthetic methodologies. sarchemlabs.com Industrial research laboratories employ it as a key intermediate in the discovery and development of new pharmaceuticals, agrochemicals, and materials. guidechem.compmarketresearch.com Its stability under standard laboratory conditions and its well-defined reactivity make it a reliable compound for exploratory research and process development. nbinno.com The compound's availability from various chemical suppliers ensures its accessibility for researchers in diverse fields. chemicalbook.comlookchem.com
Biochemical and Biological Research Insights in Vitro Studies
Investigation of Antibacterial Properties (In Vitro)
In vitro research has indicated that 3-Methoxy-4-methylbenzoic acid possesses antibacterial properties. biosynth.comjaiswaminarayanmultichem.in Studies have shown its activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. biosynth.comjaiswaminarayanmultichem.in The antimicrobial action of benzoic acid derivatives is often linked to the type, number, and position of substituents on the benzene (B151609) ring, which influence their ability to interfere with microbial processes. nih.gov
This compound has demonstrated inhibitory activity against Gram-positive bacteria in laboratory settings. biosynth.comjaiswaminarayanmultichem.in The mechanism is believed to be related to its function as a fatty acid biosynthesis inhibitor. nih.govmdpi.com For instance, related natural products like platensimycin (B21506) and platencin, which also feature a benzoic acid core, show potent, broad-spectrum activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. nih.govmdpi.com
The compound has also been shown to be active against Gram-negative bacteria in vitro. biosynth.comjaiswaminarayanmultichem.in However, the efficacy of benzoic acid derivatives against Gram-negative organisms can be influenced by their specific chemical structure. nih.gov The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, often presents a barrier to lipophilic molecules, which can reduce the antibacterial efficacy of some phenolic acids. nih.gov Studies on other benzoic acid derivatives have shown that the addition of a methoxyl group can sometimes weaken the antibacterial effect against E. coli when compared to the unsubstituted benzoic acid. nih.gov
Elucidation of Biochemical Mechanisms of Action (e.g., Inhibition of Bacterial Fatty Acid Synthesis)
The primary biochemical mechanism attributed to the antibacterial effects of this compound is the inhibition of bacterial fatty acid synthesis. biosynth.comjaiswaminarayanmultichem.in This compound is part of a class of molecules that target the highly conserved bacterial fatty acid synthase (FAS-II) pathway, which is essential for building bacterial cell membranes and is distinct from the FAS-I system found in mammals. nih.gov
Research on structurally related natural products has revealed that benzoic acid derivatives can act as potent inhibitors of key enzymes in this pathway. mdpi.com Specifically, they have been identified as dual inhibitors of FabF and FabH, two essential condensing enzymes that catalyze the elongation of fatty acid chains. nih.govmdpi.com By disrupting these enzymes, the compound effectively halts the production of necessary fatty acids, thereby inhibiting bacterial growth. biosynth.comjaiswaminarayanmultichem.in
In Vitro Studies on Protein Interaction and Enzyme Inhibition (e.g., PTP1B Inhibition by Derivatives)
While this compound itself is noted for other properties, its structural core has been used as a scaffold to develop derivatives with specific enzyme-inhibiting capabilities. A notable area of research is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for therapies aimed at type 2 diabetes and obesity. researchgate.nettandfonline.com
A novel series of 3-acetamido-4-methyl benzoic acid derivatives were synthesized and screened for their PTP1B inhibitory activity. researchgate.netresearchgate.net Several of these compounds demonstrated significant inhibition of the PTP1B enzyme in vitro. researchgate.netresearchgate.netnih.gov Docking studies suggest these derivatives bind within the active site of the PTP1B enzyme, highlighting the potential of the 4-methylbenzoic acid framework in designing targeted enzyme inhibitors. researchgate.net
Below is a table of the most potent derivatives and their reported inhibitory concentrations.
| Compound Name | IC₅₀ (μM) |
| 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid | 8.2 |
| 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid | 8.3 |
| 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid | 8.5 |
IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Investigation of its Methyl Ester Derivative for Inhibition of β-Amyloid Peptide Fibrillation (In Vitro)
The methyl ester of this compound, known as Methyl 3-methoxy-4-methylbenzoate, has been identified as a potent inhibitor of the neurotoxic effects associated with the β-amyloid peptide (Aβ). biosynth.com Aggregation of Aβ into fibrillar plaques is a hallmark of Alzheimer's disease. nih.govgoogle.com
In vitro studies have shown that Methyl 3-methoxy-4-methylbenzoate effectively inhibits the fibrillation of the Aβ peptide. biosynth.com This inhibitory action suggests that the compound may interfere with the protein-protein interactions that lead to the formation of amyloid fibrils. biosynth.com Its ability to prevent the aggregation of Aβ in laboratory models indicates its potential as a lead compound for the development of therapeutic agents for Alzheimer's disease. biosynth.com
Role as a Biosynthesized Fatty Acid in Natural Systems
This compound is recognized as a fatty acid that is naturally produced. biosynth.comjaiswaminarayanmultichem.in It is biosynthesized by trees of the Beilschmiedia genus. biosynth.comjaiswaminarayanmultichem.in
From a metabolic perspective, phenolic acids like this compound are processed in vivo through pathways such as fatty acid β-oxidation. tandfonline.comresearchgate.net However, the specific substitution pattern on the phenyl ring significantly influences its metabolic fate. Derivatives with a 3'-methoxy-4'-hydroxy substitution, a category to which this compound belongs, are considered to be poor substrates for the enzymes involved in β-oxidation. tandfonline.comresearchgate.net This suggests that in natural systems, its metabolism may be diverted through alternative pathways, such as dehydroxylation by gut microbiota or conjugation reactions, rather than being efficiently broken down for energy. tandfonline.com
Future Research Directions and Emerging Trends
Exploration of Novel and Sustainable Synthetic Pathways
A significant trend in chemical manufacturing is the move towards green and sustainable processes, and the synthesis of 3-Methoxy-4-methylbenzoic acid is no exception. pmarketresearch.com Researchers are actively exploring greener production methods to minimize environmental impact. This includes a focus on solvent-free synthesis and the use of renewable feedstocks to reduce the carbon footprint associated with traditional chemical production. pmarketresearch.com
Innovations in synthetic methodologies are enhancing the efficiency of its production. pmarketresearch.com Advanced catalytic processes are being developed to improve yield and purity, making the compound more accessible and cost-effective for various industries. pmarketresearch.comsarchemlabs.com One of the key technological advancements is the adoption of continuous flow chemistry, which streamlines production, allows for better scalability, and can improve product purity on an industrial scale. pmarketresearch.com
Current synthesis methods for this compound include the reaction of 5-Bromo-2-methylphenol with reagents like sodium hydroxide (B78521) and magnesium, followed by treatment with carbon dioxide, and oxidative methylation processes that use various catalysts to achieve high yields. nbinno.com Future work will likely focus on optimizing these routes and discovering new pathways that are more atom-economical and environmentally benign.
Advanced Functionalization and Derivatization for Targeted Research Applications
This compound serves as a crucial building block in organic synthesis, and its value lies in its potential for functionalization. chemixl.com The presence of the carboxylic acid, methoxy (B1213986), and methyl groups on the aromatic ring allows for a wide range of chemical modifications, including esterification and amidation. chemixl.com This versatility enables the creation of a diverse library of derivatives for targeted applications.
Future research will focus on advanced derivatization to synthesize novel compounds for specific purposes:
Pharmaceuticals: The compound is an important intermediate in the synthesis of therapeutic agents, including anti-inflammatory and analgesic drugs. pmarketresearch.com For example, it is a precursor for Finerenone, a non-steroidal antagonist of the mineralocorticoid receptor. Its derivatives are being investigated for various biological activities.
Materials Science: It serves as a precursor for the development of advanced materials such as liquid crystals and specialized polymers. pmarketresearch.com Its incorporation into thermoplastic elastomers, for instance, can enhance durability and thermal stability. pmarketresearch.com
Agrochemicals: The compound is a building block for creating new agrochemicals. sarchemlabs.com
Photoaffinity Labeling: The aromatic ring can be modified to incorporate photo-reactive groups like diazirines, creating tools for studying biological interactions. clockss.org
The ability to tailor the compound's structure by modifying its functional groups makes it a highly valuable platform for developing molecules with specific properties for research and commercial use. sarchemlabs.com
Deeper Mechanistic Understanding of Chemical and Biochemical Interactions
A deeper understanding of how this compound and its derivatives interact with biological systems at a molecular level is a key area for future research. The compound's structure, featuring both electron-donating and electron-withdrawing groups, influences its reactivity and biological properties. smolecule.com
Studies focus on how its derivatives bind to biological targets such as enzymes and receptors. The methoxy and carboxylic acid groups can participate in hydrogen bonding, while the aromatic structure allows for π-π interactions, which are crucial for binding affinity and specificity. For example, studies on related benzoic acid derivatives have explored their binding to human serum albumin (HSA), revealing that hydrogen bonds and Van der Waals forces are significant in these interactions. nih.gov
Mechanistic investigations are also being applied to its chemical reactions. Research into the rhodium-catalyzed C-H activation and annulation of 3-methoxybenzoic acid has shown that the methoxy group influences the reaction's regioselectivity through both steric and coordination effects. mdpi.com Such studies provide fundamental insights that can guide the design of more efficient and selective synthetic transformations.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and advanced experimental techniques is accelerating research into this compound. mdpi.comresearchgate.net
Computational Approaches:
Quantum Chemical Methods: Techniques like Density Functional Theory (DFT) are used to study the compound's electronic structure, predict its reactivity, and investigate reaction mechanisms. mdpi.comresearchgate.net For instance, DFT calculations have been used to understand the regioselectivity in C-H activation reactions of methoxy-substituted benzoic acids. mdpi.com
Molecular Docking: These simulations are employed to predict how derivatives of the compound bind to the active sites of biological targets, such as enzymes. This helps in understanding the structure-activity relationships and guiding the design of more potent inhibitors for therapeutic applications. bohrium.comresearchgate.net
Experimental Methodologies:
Advanced Synthesis Techniques: The use of continuous flow reactors for synthesis represents a significant technological advancement, improving efficiency and control over reaction conditions. pmarketresearch.com
Spectroscopic and Structural Analysis: Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and X-ray crystallography are essential for confirming the structure and purity of synthesized derivatives. mdpi.comresearchgate.netresearcher.life
Thermochemical Analysis: Experimental methods like the transpiration method and Differential Scanning Calorimetry (DSC) are used to determine key thermochemical properties such as enthalpies of sublimation and fusion, which are critical for understanding the compound's physical behavior. researchgate.net
The integration of these advanced methodologies allows for a more comprehensive and efficient investigation of the compound's properties and potential applications.
Discovery of New Research Applications for this compound
Ongoing research continues to uncover new potential uses for this compound and its derivatives across various industries. nbinno.com While it is well-established as a synthetic intermediate, its direct and derived applications are expanding.
Emerging application areas include:
Pharmaceuticals: Beyond its role as an intermediate, research into its ester derivative, methyl 3-methoxy-4-methylbenzoate, has shown it to be a potent inhibitor of the neurotoxic effects of the β-amyloid peptide, suggesting potential as a therapeutic agent for Alzheimer's disease. biosynth.com
Cosmetics and Personal Care: The unique properties of this compound are being explored for use as a stabilizing agent and as a component in fragrances. chemixl.compmarketresearch.com
Specialty Chemicals: It is used in the production of various specialty chemicals, including dyes. chemixl.com
Antibacterial Agents: The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, inhibiting bacterial fatty acid synthesis. biosynth.com
As the demand for innovative and sustainable chemical products grows, the versatility of this compound positions it as a compound of high interest for future developments in chemistry, medicine, and materials science. nbinno.compmarketresearch.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Methoxy-4-methylbenzoic acid in laboratory settings?
- Methodological Answer : Synthesis routes can be designed using multi-database strategies (e.g., REAXYS, PISTACHIO) to identify feasible precursors and reaction pathways. For example, template relevance scoring and plausibility thresholds (set at ≥0.01) help prioritize routes with high reproducibility. Reaction conditions such as temperature, catalysts, and solvent systems should be optimized based on computational predictions and experimental validation .
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : Structural elucidation requires a combination of spectral techniques:
- NMR : Analyze proton environments (e.g., methoxy and methyl group signals in H NMR).
- FT-IR : Identify functional groups (carboxylic acid C=O stretch near 1700 cm).
- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS). Computational tools like NIST Chemistry WebBook provide reference spectra for validation .
Q. What are the solubility and stability considerations for handling this compound?
- Methodological Answer :
- Solubility : Limited water solubility (data not explicitly available), but polar aprotic solvents (e.g., DMSO) are typically effective.
- Stability : Stable under standard lab conditions but avoid strong oxidizers and high temperatures to prevent decomposition into carbon oxides. Store in airtight containers at 2–30°C .
Advanced Research Questions
Q. How should researchers address contradictions in reported synthetic yields or purity levels of this compound?
- Methodological Answer : Discrepancies often arise from variability in reaction conditions or analytical methods. Mitigation strategies include:
- Cross-Database Validation : Compare synthetic routes from REAXYS and PISTACHIO to identify optimal protocols .
- Analytical Rigor : Use HPLC with UV detection (λ = 254 nm) or chiral columns to assess purity. Reproducibility studies under controlled conditions (e.g., inert atmosphere) can isolate variables .
Q. What methodologies are appropriate for assessing the environmental persistence and degradation pathways of this compound?
- Methodological Answer :
- Persistence Testing : Conduct OECD 301 biodegradation assays to evaluate microbial breakdown.
- Photodegradation : Expose the compound to UV light (λ = 300–400 nm) and monitor degradation via LC-MS.
- Ecotoxicity : Use Daphnia magna or algal growth inhibition tests to assess aquatic toxicity. Current literature indicates no endocrine-disrupting properties .
Q. How can reaction conditions be optimized to improve the efficiency of synthesizing derivatives of this compound?
- Methodological Answer : For derivatives like 4-({4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid:
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions.
- Temperature Gradients : Optimize stepwise heating (e.g., 45°C for cyclization, 80°C for esterification).
- Protecting Groups : Use tert-butyl or benzyl groups to stabilize reactive intermediates during multi-step syntheses .
Q. What safety protocols are critical for handling this compound in high-throughput screening?
- Methodological Answer :
- Exposure Controls : Adhere to EN 374-certified gloves and EN 166 eye protection to prevent dermal/ocular contact.
- Ventilation : Use fume hoods with ≥0.5 m/s airflow to minimize inhalation risks.
- Waste Disposal : Follow non-hazardous waste guidelines (not regulated under ADR/IMDG) but neutralize acidic residues before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
